molecular formula C18H11ClFN3OS2 B2767292 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide CAS No. 895012-43-8

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2767292
CAS No.: 895012-43-8
M. Wt: 403.87
InChI Key: ZXYLCOBNSDJVAK-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxamide derivative featuring a 4-fluoro-1,3-benzothiazole moiety and an N-[(pyridin-3-yl)methyl] substituent.

Properties

IUPAC Name

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3OS2/c19-15-7-6-14(25-15)17(24)23(10-11-3-2-8-21-9-11)18-22-16-12(20)4-1-5-13(16)26-18/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYLCOBNSDJVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-carboxamide core, followed by the introduction of the benzo[d]thiazole and pyridine groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the stability of intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction and conditions applied.

Scientific Research Applications

5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, while its antimicrobial activity could result from disrupting bacterial cell membranes or interfering with essential metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their differentiating features:

Compound Name Core Structure Substituents Key Data/Activity Reference
Target Compound : 5-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide Thiophene-2-carboxamide - 5-Cl
- 4-F-benzothiazole
- N-(pyridin-3-yl)methyl
No direct activity data; inferred stability from fluorinated benzothiazole -
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene-2-carboxamide - 5-NO₂
- 3-methoxy-4-CF₃-phenyl-thiazole
Narrow-spectrum antibacterial; 42% purity
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene-2-carboxamide - 5-NO₂
- 3,5-diF-phenyl-thiazole
99.05% purity; enhanced solubility via fluorine
5-Chloro-N-[2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl]thiophene-2-carboxamide Thiophene-2-carboxamide - 5-Cl
- 2,2-dioxidobenzothiadiazole
Benzothiadiazole may confer redox activity
B. 1-(4-Chloro-2-methylphenyl)-N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Pyrazole-4-carboxamide - CF₃
- Triazolyl-pyridine
Molecular weight: 481.8; optimized for kinase inhibition

Key Comparisons

Substituent Effects on Bioactivity: Nitro vs. Chloro Groups: Nitrothiophene analogs (e.g., ) exhibit antibacterial activity, likely due to the electron-withdrawing nitro group enhancing electrophilic interactions. In contrast, the chloro group in the target compound may reduce reactivity but improve metabolic stability. Fluorine Positioning: The 4-fluoro substitution on benzothiazole (target compound) vs.

Synthetic Routes :

  • Carboxamide formation via HATU/Et₃N-mediated coupling (common in ) is likely applicable to the target compound. However, the pyridinylmethyl group may require selective alkylation to avoid N- vs. O-alkylation side products .

Purity and Stability :

  • The 99.05% purity of the 3,5-difluorophenyl analog () suggests fluorine’s role in stabilizing intermediates. The target compound’s fluorinated benzothiazole may similarly enhance synthetic yield .

Pharmacological Potential: While the target compound lacks explicit activity data, benzothiadiazole derivatives () and pyrazole carboxamides () are linked to kinase inhibition and antimicrobial action, hinting at overlapping therapeutic avenues .

Biological Activity

5-Chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. Benzothiazoles are recognized for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article provides a detailed analysis of the biological activity of this compound, including synthesis methods, mechanisms of action, and its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide. Its molecular formula is C19H16ClFN2O2SC_{19}H_{16}ClFN_2O_2S, and it exhibits unique structural features that contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
  • Introduction of Halogens : Chlorination and fluorination steps introduce the chlorine and fluorine atoms through electrophilic reactions.
  • Carboxamide Formation : The thiophene carboxamide structure is formed through coupling reactions involving pyridine derivatives.

Anticancer Properties

Research indicates that compounds similar to 5-chloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide exhibit significant anticancer activity. For example, studies have shown that benzothiazole derivatives can inhibit specific cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The compound demonstrates promising antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, which suggests its potential as a broad-spectrum antimicrobial agent .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies are ongoing to elucidate the mechanisms behind these effects, focusing on its ability to modulate neuroinflammatory pathways.

The mechanism of action for this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation.
  • Membrane Interaction : It potentially disrupts bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies highlight the efficacy of benzothiazole derivatives in clinical settings:

  • Anticancer Studies : A study demonstrated that a related benzothiazole derivative significantly reduced tumor size in xenograft models by inducing apoptosis in cancer cells .
  • Antimicrobial Trials : Clinical trials have shown that similar compounds effectively treat infections resistant to conventional antibiotics .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAnticancerMCF7 (Breast Cancer)
Compound BAntimicrobialStaphylococcus aureus
Compound CNeuroprotectiveSH-SY5Y (Neuroblastoma)

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